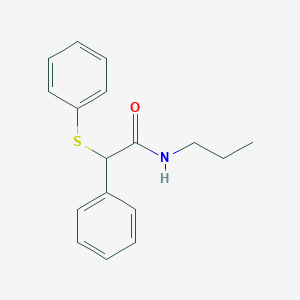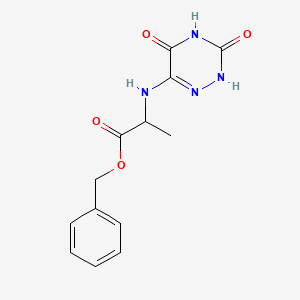
2-phenyl-2-(phenylthio)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(phenylthio)-N-propylacetamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is commonly referred to as PPT and belongs to the class of thioamides. The unique structural properties of PPT make it an attractive candidate for a wide range of research applications, including the study of biochemical and physiological effects, as well as its potential use in drug development.
Mecanismo De Acción
The mechanism of action of PPT is complex and involves the interaction of the compound with various cellular components. One of the primary modes of action is the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, PPT has been shown to have a variety of other biochemical and physiological effects. These include the modulation of cellular signaling pathways, the inhibition of certain enzymes, and the regulation of gene expression. These effects make PPT an attractive candidate for a wide range of research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of PPT for use in lab experiments is its high purity and well-defined chemical structure. This makes it an ideal compound for use in a wide range of research applications. However, there are also some limitations to the use of PPT, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on PPT. One promising area is the development of new drugs based on the compound's unique structural properties. Another area of research is the study of the compound's effects on different cellular signaling pathways and the identification of new targets for drug development. Additionally, further research is needed to fully understand the potential risks and benefits of using PPT in various research applications.
Conclusion:
In conclusion, PPT is a unique and promising compound with a wide range of potential applications in scientific research. Its well-defined chemical structure and unique biochemical and physiological effects make it an attractive candidate for a variety of research applications. While there are some limitations to the use of PPT, the potential benefits of its use in research are significant, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of PPT can be achieved through several methods, including the reaction of 2-bromoacetophenone with thiourea and propylamine in the presence of a base. This method yields a high purity product and has been widely used in research studies.
Aplicaciones Científicas De Investigación
PPT has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the study of its mechanism of action. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Propiedades
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDLTJOLPOMFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(3-bromo-4-fluorobenzyl)imino]diethanol](/img/structure/B5022812.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)
![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)
![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxo-4-phenylbutanamide](/img/structure/B5022837.png)

![N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5022850.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5022856.png)
![2-ethoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5022863.png)
![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)
![ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5022887.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)